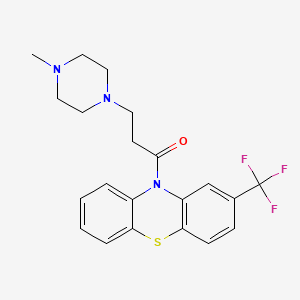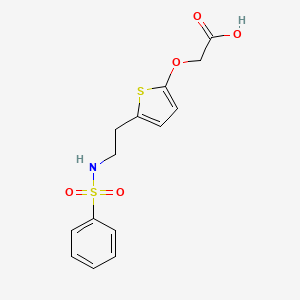
Linotroban
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linotroban is a small molecule drug known for its role as a selective thromboxane A2 receptor antagonist. It has been primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly in preventing thrombosis. The molecular formula of this compound is C14H15NO5S2, and it is also known by its chemical name, 2-(2-hydroxyethoxy)thiophene-3-carboxylic acid 4-methoxyphenyl ester .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Linotroban involves several key steps:
Formation of 2-(2-hydroxyethoxy)thiophene: This is achieved by reacting 2-bromothiophene with the monosodium salt of ethylene glycol.
Condensation Reaction: The resulting 2-(2-hydroxyethoxy)thiophene is then condensed with 3,4-dihydro-2H-pyran using p-toluenesulfonic acid in tetrahydrofuran (THF) as a solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the purity of reagents, controlling reaction temperatures, and employing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Linotroban undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides are typically employed.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: Linotroban serves as a model compound for studying selective thromboxane A2 receptor antagonists.
Biology: It is used to investigate the role of thromboxane A2 in platelet aggregation and cardiovascular diseases.
Industry: While its industrial applications are limited, this compound’s synthesis and reactions provide valuable insights for pharmaceutical manufacturing.
Mécanisme D'action
Linotroban exerts its effects by selectively antagonizing the thromboxane A2 receptor (TBXA2R). This receptor is involved in platelet aggregation and vasoconstriction. By blocking TBXA2R, this compound inhibits platelet aggregation and reduces the risk of thrombosis . The molecular targets and pathways involved include the inhibition of thromboxane A2-mediated signaling, leading to decreased platelet activation and aggregation.
Comparaison Avec Des Composés Similaires
Linotroban is unique among thromboxane A2 receptor antagonists due to its specific chemical structure and high selectivity for TBXA2R. Similar compounds include:
Picotamide: Another thromboxane A2 receptor antagonist with a different chemical structure.
Ifetroban: A selective thromboxane A2 receptor antagonist with similar therapeutic applications.
Seratrodast: A thromboxane A2 receptor antagonist used primarily in the treatment of asthma.
This compound stands out due to its specific structural features, which confer high selectivity and potency in inhibiting thromboxane A2-mediated platelet aggregation .
Propriétés
Numéro CAS |
141443-73-4 |
|---|---|
Formule moléculaire |
C14H15NO5S2 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-[5-[2-(benzenesulfonamido)ethyl]thiophen-2-yl]oxyacetic acid |
InChI |
InChI=1S/C14H15NO5S2/c16-13(17)10-20-14-7-6-11(21-14)8-9-15-22(18,19)12-4-2-1-3-5-12/h1-7,15H,8-10H2,(H,16,17) |
Clé InChI |
ISSKMEQROMFEHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


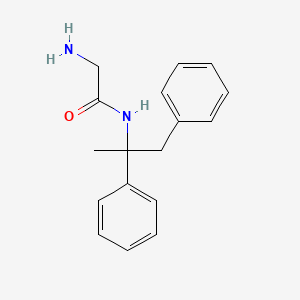
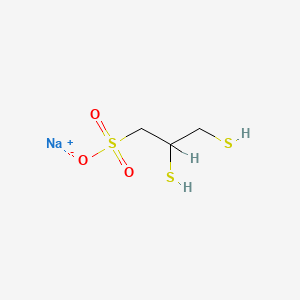
![[4-[(5S,5aR,8aR,9R)-5-[[(2R)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate](/img/structure/B10762826.png)
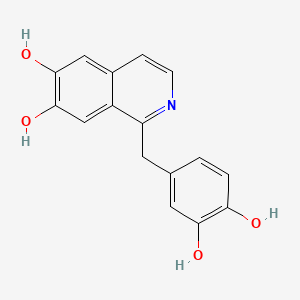
![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B10762838.png)
![methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B10762841.png)
![[(1S,2R,3S,4S,6R,7R,8R)-4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762844.png)

![(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762878.png)
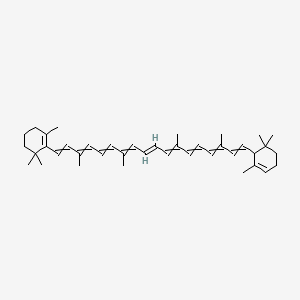
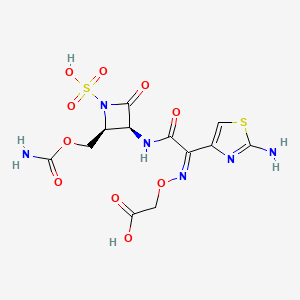
![methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B10762888.png)
